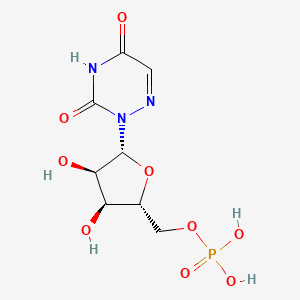

6-Azauridine-5'-monophosphate

Übersicht

Beschreibung

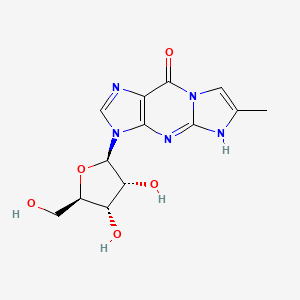

6-Aza uridine 5’-monophosphate is a modified nucleoside that holds significant importance in the fields of biochemistry and molecular biology. This compound is a derivative of uridine monophosphate, where the uracil base is replaced by a 6-aza analogue. It plays a crucial role in the synthesis of various molecules and finds wide-ranging applications in scientific research .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Aza-Uridin-5'-monophosphat beinhaltet typischerweise die Modifikation von Uridinmonophosphat. Ein übliches Verfahren umfasst die Einführung eines Stickstoffatoms an der 6-Position des Uracilrings. Dies kann durch eine Reihe chemischer Reaktionen erreicht werden, einschließlich Nitrierung, Reduktion und Cyclisierung.

Industrielle Produktionsverfahren: Die industrielle Produktion von 6-Aza-Uridin-5'-monophosphat beinhaltet eine großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst häufig Reinigungsschritte wie Kristallisation und Chromatographie, um das gewünschte Produkt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Aza-Uridin-5'-monophosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid).

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

6-Aza-Uridin-5'-monophosphat findet breite Anwendung in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird bei der Synthese von modifizierten Nukleosiden und Nukleotiden verwendet, was die Untersuchung von DNA und RNA erleichtert.

Biologie: Es dient als Schlüsselkomponente bei der Synthese von modifizierten Proteinen und ermöglicht so die Untersuchung von Protein-Protein-Interaktionen.

Medizin: Es wirkt als Inhibitor der DNA- und RNA-Synthese, wodurch es wertvoll für die antivirale und krebsbekämpfende Forschung ist.

Industrie: Es wird bei der Synthese von modifizierten Kohlenhydraten verwendet, was die Untersuchung von Kohlenhydrat-Protein-Interaktionen ermöglicht

5. Wirkmechanismus

Der Wirkmechanismus von 6-Aza-Uridin-5'-monophosphat beinhaltet seine Bindung an das aktive Zentrum des Enzyms Ribonukleotidreduktase. Dieses Enzym ist für die Umwandlung von Ribonukleotiden in Desoxyribonukleotide verantwortlich. Durch die Bindung an dieses Enzym blockiert 6-Aza-Uridin-5'-monophosphat den Umwandlungsprozess und behindert so die DNA- und RNA-Synthese. Diese Hemmung ist entscheidend für seine Rolle als antivirales und krebsbekämpfendes Mittel .

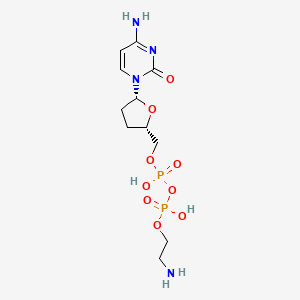

Ähnliche Verbindungen:

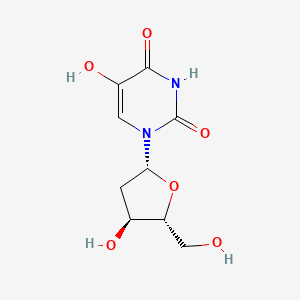

Uridin-5'-monophosphat: Ein natürlich vorkommendes Nukleotid, das an der Synthese von RNA beteiligt ist.

6-Azauridin: Ein Prodrug, das nach Umwandlung in 6-Aza-Uridin-5'-monophosphat die Uridinmonophosphatsynthase hemmt.

Vergleich: 6-Aza-Uridin-5'-monophosphat ist einzigartig, da es die Ribonukleotidreduktase hemmen kann, ein Schlüsselezym bei der DNA- und RNA-Synthese. Dies unterscheidet es von ähnlichen Verbindungen wie Uridin-5'-monophosphat, die keine solche hemmende Wirkung haben. Darüber hinaus ermöglicht die modifizierte Struktur von 6-Aza-Uridin-5'-monophosphat seine Verwendung in einer größeren Bandbreite wissenschaftlicher Anwendungen .

Wirkmechanismus

The mechanism of action of 6-aza uridine 5’-monophosphate involves its binding to the active site of the enzyme ribonucleotide reductase. This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides. By binding to this enzyme, 6-aza uridine 5’-monophosphate obstructs the conversion process, thus impeding DNA and RNA synthesis. This inhibition is crucial for its role as an antiviral and anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Uridine 5’-monophosphate: A naturally occurring nucleotide involved in the synthesis of RNA.

6-Azauridine: A prodrug that, upon conversion to 6-aza uridine 5’-monophosphate, inhibits uridine monophosphate synthase.

Comparison: 6-Aza uridine 5’-monophosphate is unique due to its ability to inhibit ribonucleotide reductase, a key enzyme in DNA and RNA synthesis. This sets it apart from similar compounds like uridine 5’-monophosphate, which does not have this inhibitory effect. Additionally, 6-aza uridine 5’-monophosphate’s modified structure allows it to be used in a broader range of scientific applications .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVZOSYMNMNQFR-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942235 | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-19-1 | |

| Record name | 6-Azauridine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-aza uridine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

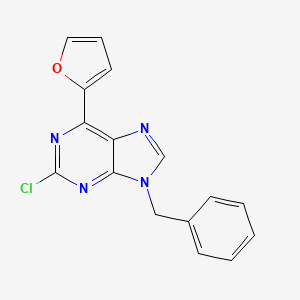

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)